molecular formula C18H10N2S B377042 2-(2-Phenylthiochromen-4-ylidene)propanedinitrile CAS No. 15058-08-9

2-(2-Phenylthiochromen-4-ylidene)propanedinitrile

Cat. No.: B377042
CAS No.: 15058-08-9
M. Wt: 286.4g/mol
InChI Key: FYPYSCFVKQPXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylthiochromen-4-ylidene)propanedinitrile is an organic compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of a chromene ring system substituted with a phenylthio group and a propanedinitrile moiety. This compound is of interest due to its potential biological activities and its role in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylthiochromen-4-ylidene)propanedinitrile typically involves the condensation of 2-phenylthiobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitrile groups can yield primary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Phenylthiochromen-4-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Phenylthiochromen-4-ylidene)propanedinitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The phenylthio group and nitrile moieties may play a role in binding to active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 2-(2,6-Dimethyl-4H-pyran-4-ylidene)propanedinitrile
  • 2-(5,5-Dimethylcyclohex-2-en-1-ylidene)propanedinitrile

Comparison: 2-(2-Phenylthiochromen-4-ylidene)propanedinitrile is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(2-phenylthiochromen-4-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2S/c19-11-14(12-20)16-10-18(13-6-2-1-3-7-13)21-17-9-5-4-8-15(16)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPYSCFVKQPXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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